Tuftsinyltuftsin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

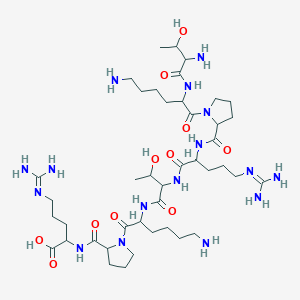

La tuftsinyltuftsin est un octapeptide de séquence Thr-Lys-Pro-Arg-Thr-Lys-Pro-Arg. Elle est dérivée du tétrapeptide tuftsin (Thr-Lys-Pro-Arg), connu pour ses propriétés immunomodulatrices. La this compound a été synthétisée pour minimiser la formation de Lys-Pro-Arg à partir de la tuftsin par les aminopeptidases tissulaires . Ce composé a montré un potentiel significatif pour prolonger la vie de souris syngéniques injectées avec des cellules leucémiques L1210 .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La tuftsinyltuftsin est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l’addition séquentielle d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction comprennent généralement l’utilisation de réactifs de couplage tels que le HBTU (hexafluorophosphate de O-benzotriazole-N,N,N’,N’-tétraméthyl-uronium) et de bases comme le DIPEA (N,N-diisopropyléthylamine) pour faciliter la formation de liaisons peptidiques .

Méthodes de Production Industrielle

Pour la production industrielle, la chromatographie liquide haute performance (HPLC) est utilisée pour purifier le peptide synthétisé. Une méthode simple pour purifier la tuftsin par HPLC utilise 0,75% d’acide trifluoroacétique dans l’eau . Cette méthode garantit la pureté élevée du produit final, ce qui est essentiel pour son utilisation dans la recherche scientifique et les applications médicales.

Analyse Des Réactions Chimiques

Types de Réactions

La tuftsinyltuftsin subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier la structure du peptide et potentiellement altérer son activité biologique.

Réduction : Les réactions de réduction peuvent être utilisées pour briser les ponts disulfures dans le peptide.

Réactifs et Conditions Communs

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène pour l’oxydation, des agents réducteurs comme le dithiothréitol (DTT) pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut entraîner le clivage des ponts disulfures, produisant des groupes thiols libres .

Applications de Recherche Scientifique

La this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse et la modification des peptides.

Industrie : La this compound peut être utilisée dans le développement de nouveaux médicaments et thérapies immunomodulateurs.

Applications De Recherche Scientifique

Tuftsinyltuftsin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying peptide synthesis and modification.

Industry: This compound can be used in the development of new immunomodulatory drugs and therapies.

Mécanisme D'action

La tuftsinyltuftsin exerce ses effets en se liant à des récepteurs spécifiques à la surface des cellules immunitaires, tels que le récepteur neuropiline-1 (Nrp1). Cette liaison module diverses voies de signalisation, notamment la voie du facteur de croissance transformant bêta (TGF-β), la signalisation du monophosphate cyclique de guanosine (cGMP) et la signalisation du calcium (Ca2+) . Ces voies jouent un rôle crucial dans la régulation des fonctions des cellules immunitaires, y compris la phagocytose et la cytotoxicité .

Comparaison Avec Des Composés Similaires

Composés Similaires

Tuftsin (Thr-Lys-Pro-Arg) : Le tétrapeptide parent connu pour ses propriétés immunomodulatrices.

Thr-Arg-Pro-Lys : Un analogue étroit présent dans l’hémagglutinine du virus de la grippe.

Thr-Arg-Pro-Arg : Un autre analogue présent dans les polypeptides pancréatiques.

Unicité

La tuftsinyltuftsin est unique en raison de sa structure d’octapeptide, qui confère une stabilité accrue et une activité biologique prolongée par rapport à la tuftsin. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C42H78N16O11 |

|---|---|

Poids moléculaire |

983.2 g/mol |

Nom IUPAC |

2-[[1-[6-amino-2-[[2-[[2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C42H78N16O11/c1-23(59)31(45)36(64)53-26(11-3-5-17-43)38(66)57-21-9-15-29(57)34(62)52-25(13-7-19-50-41(46)47)33(61)56-32(24(2)60)37(65)54-27(12-4-6-18-44)39(67)58-22-10-16-30(58)35(63)55-28(40(68)69)14-8-20-51-42(48)49/h23-32,59-60H,3-22,43-45H2,1-2H3,(H,52,62)(H,53,64)(H,54,65)(H,55,63)(H,56,61)(H,68,69)(H4,46,47,50)(H4,48,49,51) |

Clé InChI |

GCQKMLBIJULQQS-UHFFFAOYSA-N |

SMILES canonique |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol](/img/structure/B12300432.png)

![N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B12300442.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12300451.png)

![(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide](/img/structure/B12300452.png)